N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide
Description
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide is a synthetic compound featuring a benzofuran-2-carboxamide core substituted with a thiophene-containing hydroxypropyl group. The hydroxyl group on the propyl chain may enhance solubility and enable hydrogen bonding, critical for target binding. This compound is structurally analogous to sigma receptor ligands, such as those described in studies on benzofuran-2-carboxamide derivatives . However, its specific pharmacological profile remains under investigation.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-16(19,14-7-4-8-21-14)10-17-15(18)13-9-11-5-2-3-6-12(11)20-13/h2-9,19H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUWDNMTZOLYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the benzofuran core. One common approach is to first synthesize the thiophene derivative through a cyclization reaction of appropriate precursors, followed by the introduction of the hydroxypropyl group. The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and a diketone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may include the use of catalysts to improve reaction efficiency and the implementation of purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield hydroxylated derivatives or fully reduced alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has been studied for its ability to inhibit the growth of various pathogens and cancer cells.
Medicine: In the field of medicine, this compound is being explored for its therapeutic potential. It has been investigated for its use in treating infections, inflammation, and certain types of cancer. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and pharmaceuticals. Its unique properties make it suitable for applications in material science and drug discovery.
Mechanism of Action
The mechanism by which N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in substituents on the benzofuran core and the alkyl chain. Below is a comparative analysis:
Key Structural Analogs
Pharmacological and Physicochemical Differences
However, piperidine-containing analogs (e.g., ) exhibit higher selectivity for sigma receptors due to the tertiary amine’s interaction with hydrophobic binding pockets. The hydroxyl group in the target compound could reduce blood-brain barrier penetration compared to non-polar analogs but may improve water solubility.
Electronic and Steric Influences
- Thiophene’s electron-rich nature may alter π-stacking interactions vs. phenyl groups, affecting receptor binding kinetics.
- Piperidine’s bulkiness in analogs like may restrict conformational flexibility, increasing target specificity.
Synthetic Accessibility
- The thiophene-propyl sidechain requires regioselective synthesis, whereas piperidine derivatives (e.g., ) utilize well-established alkylation protocols.
Research Findings and Hypotheses
- Sigma Receptor Binding: Piperidine-containing analogs demonstrate nanomolar affinity for σ1 receptors (Ki = 12–45 nM) . The thiophene variant’s affinity is likely lower due to reduced basicity but may exhibit unique subtype selectivity.
- Metabolic Stability : Thiophene’s resistance to oxidative metabolism may confer longer half-life compared to phenyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
